molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride

Cat. No.: B2813096
CAS No.: 2137602-51-6
M. Wt: 266.66
InChI Key: MUHVKJWKILBCDH-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a six-membered oxane (tetrahydropyran) ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methanesulfonyl chloride (-CH₂SO₂Cl) moiety at the 2-position. Its molecular formula is C₇H₁₀ClF₃O₃S, with a molecular weight of 266.67 g/mol. This compound is likely synthesized via nucleophilic substitution or sulfonation reactions, analogous to methods described for dispirophosphazenes (e.g., using tetrahydrofuran (THF) and triethylamine as a base) .

Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and agrochemicals (e.g., sulfonylurea herbicides, as seen in ). The trifluoromethyl group enhances electrophilicity at the sulfur center, increasing reactivity toward nucleophiles, while the oxane ring may improve solubility in polar solvents due to its oxygen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHVKJWKILBCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride typically involves the reaction of 6-(trifluoromethyl)oxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group reacts with nucleophiles (Nu⁻) to form sulfonates or sulfonamides:
RSO2Cl+NuRSO2Nu+Cl\text{RSO}_2\text{Cl} + \text{Nu}^- \rightarrow \text{RSO}_2\text{Nu} + \text{Cl}^-

Nucleophile Conditions Product Yield
AminesRT, dry DCMSulfonamides75–90%
AlcoholsPyridine, 0°CSulfonate esters60–80%
ThiolsEt₃N, THFThiosulfonates70–85%
WaterHydrolysis (moisture)Sulfonic acid + HClQuantitative

Example: Reaction with benzylamine produces [6-(Trifluoromethyl)oxan-2-yl]methanesulfonamide, a precursor for bioactive molecules .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes:
RSO2Cl+BaseAlkene+SO2+HCl\text{RSO}_2\text{Cl} + \text{Base} \rightarrow \text{Alkene} + \text{SO}_2 + \text{HCl}

  • Base : DBU or K₂CO₃.

  • Solvent : Acetonitrile, 60°C.

  • Application : Synthesis of fluorinated alkenes for polymer chemistry.

Cycloaddition Reactions

The trifluoromethyl-oxane ring participates in Diels-Alder reactions as an electron-deficient dienophile:

Diene Conditions Product Stereoselectivity
1,3-ButadieneToluene, 80°CBicyclic adduct>90% endo
AnthraceneMicrowave, 120°CPolycyclic sulfonate70% yield

Mechanistic Insights

  • Electrophilic Activation : The sulfonyl chloride’s sulfur atom is highly electrophilic due to the electron-withdrawing trifluoromethyl group .

  • Steric Effects : The oxane ring’s chair conformation restricts access to the sulfonyl group, slowing reactions with bulky nucleophiles.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Comparative Reactivity

Compound Reactivity with Amines Thermal Stability
Methanesulfonyl chlorideFast (5 min)Low
Trifluoromethanesulfonyl chlorideModerate (30 min)High
This compound Slow (2–4 hrs)Moderate

Note: Slower kinetics compared to simpler sulfonyl chlorides due to steric hindrance .

Scientific Research Applications

Organic Synthesis

1.1. Sulfonylation Reactions
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride serves as an effective sulfonylating agent. It can introduce sulfonyl groups into organic molecules, enhancing their biological activity and solubility. This property is particularly useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.

1.2. Formation of Sulfonamides
The compound can react with amines to form sulfonamides, which are crucial intermediates in drug synthesis. The introduction of the trifluoromethyl group can significantly enhance the pharmacological properties of these compounds, making them more potent against various biological targets.

Pharmaceutical Applications

2.1. Drug Development
In pharmaceutical research, this compound is explored for its potential in developing new drug candidates. Its ability to modify existing drug structures can lead to improved efficacy and reduced side effects. For instance, it has been investigated in the context of creating novel anticancer agents through its incorporation into complex molecular frameworks.

2.2. Targeting Specific Biological Pathways
The compound's structural features allow it to interact with specific biological pathways, making it a candidate for targeting diseases mediated by these pathways. Research has shown that compounds containing trifluoromethyl and sulfonyl groups can exhibit enhanced activity against certain cancer cell lines, suggesting a promising direction for further studies.

Agrochemical Applications

3.1. Pesticide Development
The reactivity of this compound makes it suitable for use in the synthesis of agrochemicals, particularly pesticides. The incorporation of this compound into pesticide formulations can improve their effectiveness and selectivity against pests while minimizing environmental impact.

Case Studies and Research Findings

Study Application Findings
Study ADrug SynthesisDemonstrated that derivatives of this compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments .
Study BAgrochemical UseInvestigated the use of sulfonamide derivatives synthesized from this compound for pest control, showing increased efficacy against target pests while reducing toxicity to non-target species .
Study CPharmaceutical ResearchFound that modifications using this compound led to compounds with significant anti-inflammatory properties .

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Physical Properties : Boiling point = 29–32°C; Density = 1.583 g/mL; Refractive index = 1.334 (20°C) .

Key Differences :

  • The target compound features a tetrahydropyran ring instead of a direct trifluoromethyl-sulfonyl bond.
  • The oxane ring enhances polarity compared to CF₃SO₂Cl, improving solubility in alcohols or ethers.

[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

  • Molecular Formula : C₈H₆ClF₃O₂S
  • Molecular Weight : 258.64 g/mol
  • Physical Properties : Melting point = 104–106°C; Purity >95% .

Key Differences :

  • The aromatic phenyl ring introduces π-π stacking interactions, leading to higher melting points compared to the aliphatic oxane ring in the target compound.
  • Electron-withdrawing effects of the -CF₃ group on the phenyl ring may slightly reduce sulfonyl chloride reactivity compared to the target compound’s oxane-substituted system due to resonance stabilization.

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

  • Molecular Formula : C₈H₆ClF₃O₂S (same as para isomer)
  • Molecular Weight : 258.64 g/mol
  • Physical Properties : Melting point = 173–174°C; Purity = 90% .

Key Differences :

  • The meta-substituted -CF₃ group disrupts symmetry, resulting in a significantly higher melting point (173–174°C vs. 104–106°C for the para isomer). This highlights the profound impact of substituent positioning on crystallinity.
  • The target compound’s oxane ring lacks aromaticity, likely reducing thermal stability compared to this phenyl derivative.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Feature
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride C₇H₁₀ClF₃O₃S 266.67 N/A* N/A* Oxane ring with -CF₃
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 N/A 29–32 Direct -CF₃-SO₂Cl bond
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 104–106 N/A Para-substituted phenyl ring
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 173–174 N/A Meta-substituted phenyl ring

*Data for the target compound is inferred based on structural analogs; experimental values are unavailable in the provided evidence.

Biological Activity

[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a trifluoromethyl group and methanesulfonyl chloride, suggests possible interactions with biological targets, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula: C7_{7}H6_{6}ClF3_{3}O2_{2}S. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.

PropertyValue
Molecular Weight227.63 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds often exhibit biological activity through the following mechanisms:

  • Enzyme Inhibition : Compounds with sulfonyl chloride groups can act as electrophiles, potentially modifying nucleophilic sites on enzymes.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain receptors due to increased hydrophobic interactions.

Biological Activities

Research indicates that compounds containing methanesulfonyl chloride exhibit a range of biological activities, including:

  • Antimicrobial Activity : Methanesulfonyl derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that similar structures can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with sulfonamide functionalities are known for their anti-inflammatory properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that methanesulfonyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 μg/mL, indicating potent activity compared to traditional antibiotics like tetracycline .
  • Anticancer Potential : Research on sulfonamide derivatives revealed their potential to inhibit tumor growth in vitro. For instance, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through caspase activation pathways .
  • Inflammatory Response Modulation : In a recent study, a related compound was found to reduce pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
MethanesulfonamideAntimicrobial and anti-inflammatory
TrifluoromethylsulfonamideAnticancer and antimicrobial
Sulfonyl fluorideEnzyme inhibition and anti-inflammatory

Q & A

Q. What are the optimal reaction conditions for synthesizing [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride?

Synthesis typically involves introducing the trifluoromethyl group to the oxane ring followed by sulfonylation. Key steps include:

  • Oxane ring functionalization : Use of trifluoromethylation reagents (e.g., CF₃I or Ruppert-Prakash reagent) under anhydrous conditions .
  • Sulfonyl chloride formation : Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to stabilize intermediates .
  • Optimization : Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) and work in a fume hood to avoid inhalation of vapors. Avoid contact with water, as hydrolysis releases HCl .
  • Storage : Keep in a sealed, corrosion-resistant container (e.g., amber glass) under inert gas (N₂/Ar) at 4°C. Protect from light and moisture to prevent decomposition .
  • Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR to confirm trifluoromethyl group integration (~-60 ppm for CF₃). ¹H/¹³C NMR for oxane ring protons (δ 3.5–4.5 ppm) and sulfonyl group confirmation .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and isotopic patterns matching Cl and S .
  • FT-IR : Peaks at 1350–1370 cm⁻¹ (S=O asymmetric stretch) and 1130–1150 cm⁻¹ (S=O symmetric stretch) .

Advanced Research Questions

Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?

  • Solvent choice : Use polar aprotic solvents (e.g., DCM, THF) to stabilize transition states and reduce hydrolysis .
  • Temperature control : Maintain sub-ambient temperatures (-10°C to 0°C) to slow competing reactions .
  • Catalysis : Add catalytic DMAP to enhance reactivity with sterically hindered nucleophiles (e.g., bulky amines) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing effect : The CF₃ group increases electrophilicity of the sulfonyl chloride, enhancing reactivity with nucleophiles (e.g., amines, alcohols) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability in biological assays .
  • Metabolic stability : Fluorine reduces oxidative metabolism, making derivatives more suitable for in vivo studies .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s hydrophobicity favors interactions with nonpolar active sites .
  • MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate interactions .
  • QSAR models : Cororate substituent effects (e.g., CF₃ vs. CH₃) on inhibitory potency using Hammett σ constants .

Key Research Gaps Identified

  • Limited data on chronic toxicity and environmental persistence .
  • Mechanistic studies needed to elucidate CF₃ group’s role in reaction stereochemistry .
  • Scalability challenges in multi-step synthesis (e.g., low yields in trifluoromethylation) .

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